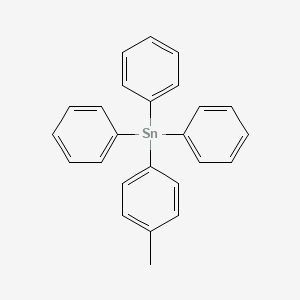
(P-Tolyl)triphenyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(P-Tolyl)triphenyltin is an organotin compound with the chemical formula C25H22Sn. It is a derivative of triphenyltin, where one of the phenyl groups is substituted with a p-tolyl group. This compound is part of a broader class of organotin compounds known for their diverse applications in various fields, including agriculture, industry, and scientific research .
準備方法
Synthetic Routes and Reaction Conditions: (P-Tolyl)triphenyltin can be synthesized through the reaction of triphenyltin chloride with p-tolylmagnesium bromide or p-tolyllithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF). The general reaction scheme is as follows:
Ph3SnCl+p-TolMgBr→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: (P-Tolyl)triphenyltin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions where the p-tolyl group or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., bromides, chlorides) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Various lower oxidation state tin compounds.
Substitution: Compounds where the p-tolyl or phenyl groups are replaced by other functional groups
科学的研究の応用
(P-Tolyl)triphenyltin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studies have explored its potential as an antifungal and antibacterial agent.
Medicine: Research is ongoing into its potential use in cancer treatment due to its cytotoxic properties.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics
作用機序
The mechanism of action of (P-Tolyl)triphenyltin involves its interaction with cellular proteins and enzymes. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key metabolic pathways, resulting in cytotoxic effects. The compound’s ability to disrupt cellular processes makes it a potential candidate for antifungal, antibacterial, and anticancer applications .
類似化合物との比較
- Triphenyltin chloride (Ph3SnCl)
- Triphenyltin hydroxide (Ph3SnOH)
- Triphenyltin acetate (Ph3SnOAc)
Comparison: (P-Tolyl)triphenyltin is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity. Compared to triphenyltin chloride, this compound may exhibit different solubility and stability properties, making it suitable for specific applications where other triphenyltin compounds may not be as effective .
特性
CAS番号 |
15807-28-0 |
|---|---|
分子式 |
C25H22Sn |
分子量 |
441.2 g/mol |
IUPAC名 |
(4-methylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h3-6H,1H3;3*1-5H; |
InChIキー |
DMDCTXDRCWMWIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)
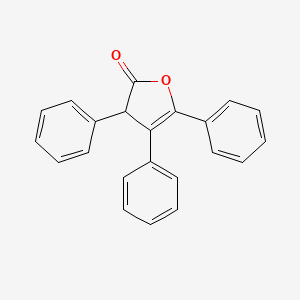
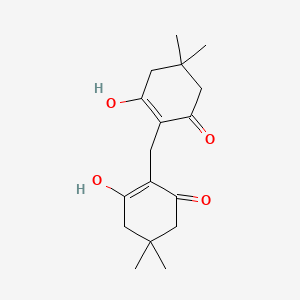
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
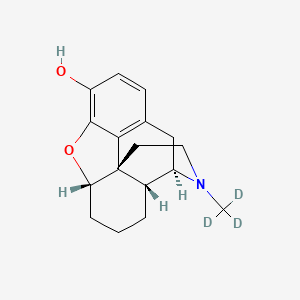

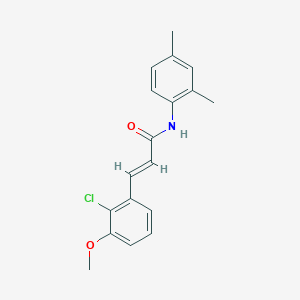
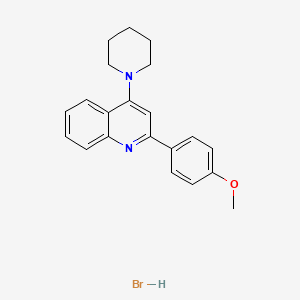
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)

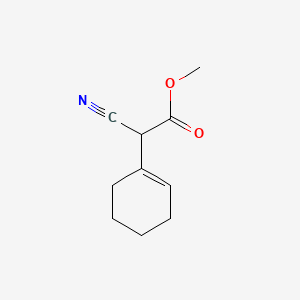
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)


